molecular formula C15H22IN3O3 B13100460 (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

Cat. No.: B13100460
M. Wt: 419.26 g/mol
InChI Key: DDXJMJXZEJWFSV-GFCCVEGCSA-N
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Description

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodinated benzyl group, a hydrazinyl moiety, and a carbamate functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Iodinated Benzyl Group: The iodination of benzyl compounds can be achieved using iodine and a suitable oxidizing agent.

    Carbamoylation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols, amines, or cyanides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The iodinated benzyl group may facilitate binding to certain proteins or enzymes, while the hydrazinyl and carbamate groups can participate in various biochemical reactions. These interactions can modulate the activity of target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl (1-(2-(4-iodobenzyl)hydrazinyl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H22IN3O3

Molecular Weight

419.26 g/mol

IUPAC Name

methyl N-[(2S)-1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C15H22IN3O3/c1-15(2,3)12(18-14(21)22-4)13(20)19-17-9-10-5-7-11(16)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

DDXJMJXZEJWFSV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC

Origin of Product

United States

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